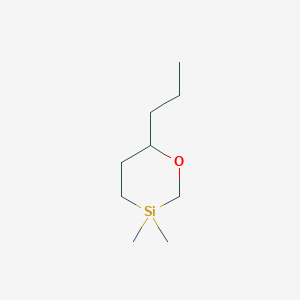
3,3-Dimethyl-6-propyl-1,3-oxasilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-6-propyl-1,3-oxasilinane is an organosilicon compound with the molecular formula C9H20OSi It is characterized by a six-membered ring containing both oxygen and silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-6-propyl-1,3-oxasilinane typically involves the reaction of appropriate organosilicon precursors under controlled conditions. One common method includes the cyclization of a silicon-containing precursor with an alcohol or ether in the presence of a catalyst. The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired oxasilinane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction controls to maintain consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-6-propyl-1,3-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler organosilicon compounds.
Substitution: The silicon atom in the oxasilinane ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are frequently employed.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-6-propyl-1,3-oxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound’s unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers and coatings, offering enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism by which 3,3-Dimethyl-6-propyl-1,3-oxasilinane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the oxasilinane ring can form stable bonds with various biological molecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Dimethyl-1,3-oxasilinane
- 6-Propyl-1,3-oxasilinane
- 3,3-Dimethyl-6-ethyl-1,3-oxasilinane
Uniqueness
Compared to similar compounds, 3,3-Dimethyl-6-propyl-1,3-oxasilinane is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
17869-37-3 |
|---|---|
Fórmula molecular |
C9H20OSi |
Peso molecular |
172.34 g/mol |
Nombre IUPAC |
3,3-dimethyl-6-propyl-1,3-oxasilinane |
InChI |
InChI=1S/C9H20OSi/c1-4-5-9-6-7-11(2,3)8-10-9/h9H,4-8H2,1-3H3 |
Clave InChI |
GULWVNWMOQIZOK-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC[Si](CO1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




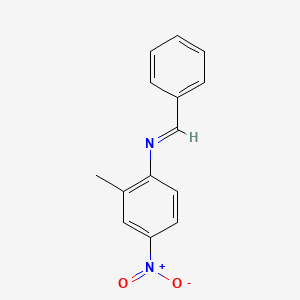
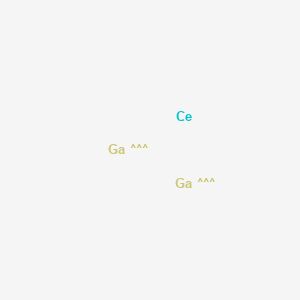
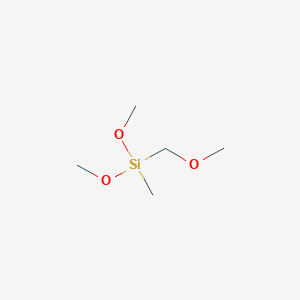
![7,7-Dimethylbicyclo[2.2.1]heptan-1-ol](/img/structure/B14713975.png)
![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)
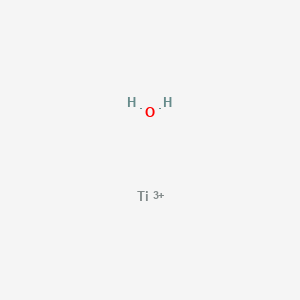
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)

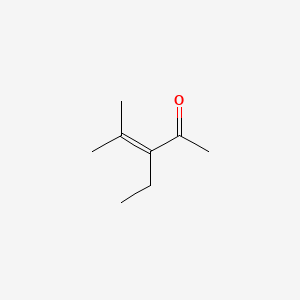
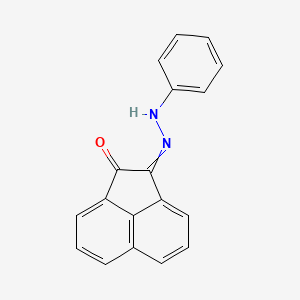
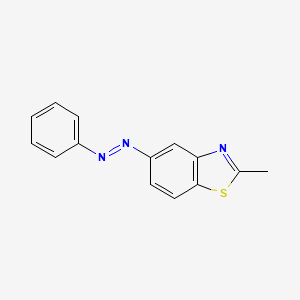
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)
